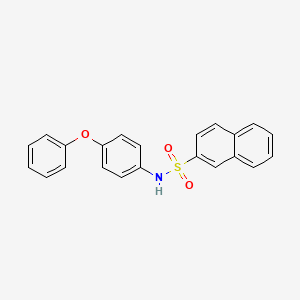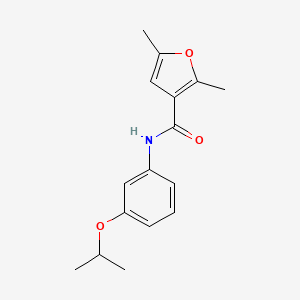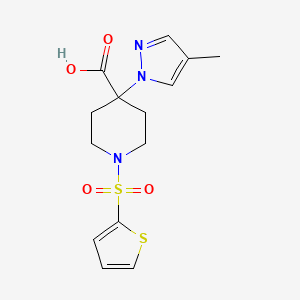
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments have been extensively studied.
Applications De Recherche Scientifique
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been studied for its potential use as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol is not fully understood. However, it has been suggested that this compound may inhibit the synthesis of nucleic acids, thus preventing the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects:
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and replication of microorganisms and cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol in laboratory experiments is its significant antimicrobial and anticancer activity. However, this compound has some limitations for lab experiments, including its low solubility in water, which can make it difficult to prepare solutions for experiments.
Orientations Futures
There are several future directions for research on 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol. One direction is to investigate the mechanism of action of this compound in more detail, to better understand how it inhibits the growth and replication of microorganisms and cancer cells. Another direction is to explore the potential use of this compound in combination with other antimicrobial and anticancer agents, to enhance its activity and reduce the risk of resistance development. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in animal models and clinical trials.
Méthodes De Synthèse
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol can be synthesized using different methods. One of the most common methods involves the reaction of 7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-ol with 4-nitrophenyl chloroformate in the presence of triethylamine. The reaction yields 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenyl carbonate, which is then hydrolyzed to obtain 2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol.
Propriétés
IUPAC Name |
2-(7,8-dimethyl-1,5-dihydro-2,4-benzodithiepin-3-yl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-10-5-12-8-22-17(23-9-13(12)6-11(10)2)15-7-14(18(20)21)3-4-16(15)19/h3-7,17,19H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUQCGZPYLBAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CSC(SC2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5309590.png)

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-phenylacetamide](/img/structure/B5309603.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309607.png)


![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)
![2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B5309642.png)


![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}methanesulfonamide](/img/structure/B5309671.png)